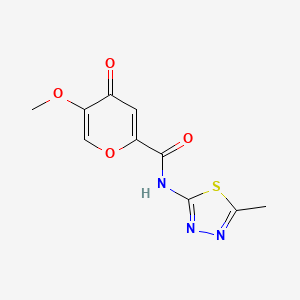
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide (MT-PO-TDC) is a synthetic compound with a wide range of applications in the field of scientific research. It is a compound of a thiadiazole ring, a pyran ring, and a carboxamide group. MT-PO-TDC is a versatile compound that has been studied for its ability to act as a ligand for metal ions, as an inhibitor of enzymes, as an antioxidant, and for its ability to modulate the activity of certain proteins.
科学的研究の応用
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research. It has been studied as a ligand for metal ions, such as cobalt, nickel, and zinc, and can be used to study the structure and function of metalloproteins. It has also been studied as an inhibitor of enzymes, such as tyrosinase, cyclooxygenase-2, and cyclooxygenase-1. Additionally, 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has been studied as an antioxidant, and has been found to have protective effects against oxidative stress. Finally, it has been studied for its ability to modulate the activity of certain proteins, such as the tumor suppressor protein p53.
作用機序
The mechanism of action of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is not yet fully understood. However, it is believed that the thiadiazole ring is responsible for its ability to act as a ligand for metal ions, as it has a high affinity for metals. It is also believed that the carboxamide group is responsible for its ability to act as an inhibitor of enzymes, as it can bind to the active site of the enzyme and prevent substrate binding. Additionally, it is believed that the pyran ring is responsible for its antioxidant activity, as it can scavenge free radicals. Finally, it is believed that the compound can modulate the activity of certain proteins by binding to the protein and altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide are not yet fully understood. However, it has been found to have protective effects against oxidative stress, which can lead to a variety of diseases and conditions. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and can modulate the activity of certain proteins, such as the tumor suppressor protein p53.
実験室実験の利点と制限
The main advantage of using 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide in lab experiments is its versatility. It can be used as a ligand for metal ions, as an inhibitor of enzymes, as an antioxidant, and for its ability to modulate the activity of certain proteins. Additionally, it is relatively easy to synthesize, and is relatively stable in solution. The main limitation of using 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide in lab experiments is its cost, as it is more expensive than other compounds with similar properties.
将来の方向性
There are many potential future directions for 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide. Further research could be done to better understand its mechanism of action, and to identify new applications for the compound. Additionally, research could be done to develop more cost-effective methods of synthesizing the compound. Finally, further research could be done to explore the biochemical and physiological effects of the compound, and to identify new potential therapeutic uses.
合成法
The synthesis of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves several steps. First, 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is synthesized by reacting 5-methoxy-benzamide with 5-methyl-1,3,4-thiadiazol-2-yl chloride. This reaction is carried out in a solvent such as dichloromethane or dimethylformamide. Next, the benzamide is treated with an alkali, such as potassium carbonate, to form the pyran ring. Finally, the pyran ring is reacted with acetic anhydride to form the carboxamide group, yielding the desired 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide.
特性
IUPAC Name |
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-5-12-13-10(18-5)11-9(15)7-3-6(14)8(16-2)4-17-7/h3-4H,1-2H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVWLLYCUVFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6423029.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6423032.png)
![1-[2-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423033.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6423040.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B6423043.png)
![N-[(2-chlorophenyl)methyl]-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423055.png)
![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B6423069.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B6423073.png)

![N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6423086.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B6423092.png)

![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)